Product packaging for Methyl 5-methyloxadiazole-4-carboxylate(Cat. No.:)

Methyl 5-methyloxadiazole-4-carboxylate

Cat. No.: B13880316
M. Wt: 142.11 g/mol
InChI Key: ODWJUMOODMVQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-methyloxadiazole-4-carboxylate (CID 77231597) is a chemical compound with the molecular formula C5H6N2O3 . Oxadiazole derivatives are a significant focus in medicinal chemistry due to their diverse biological activities and presence in pharmacologically active molecules . Researchers value these heterocyclic scaffolds for developing novel therapeutic agents, as they are known to serve as bioisosteres for various functional groups, which can optimize the properties of lead compounds . This specific methyl ester is primarily of interest as a synthetic intermediate or building block in organic synthesis and drug discovery efforts. It can be used in the construction of more complex molecules or hydrolyzed to its corresponding carboxylic acid for further derivatization. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B13880316 Methyl 5-methyloxadiazole-4-carboxylate

Properties

IUPAC Name

methyl 5-methyloxadiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-4(5(8)9-2)6-7-10-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJUMOODMVQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Methyloxadiazole 4 Carboxylate

Cyclization Strategies for Oxadiazole Ring Formation

The construction of the 1,2,4-oxadiazole (B8745197) ring is a cornerstone of the synthesis of Methyl 5-methyloxadiazole-4-carboxylate. This process typically involves the condensation and subsequent cyclodehydration of two key precursor molecules that provide the necessary carbon and nitrogen atoms for the heterocyclic core. chim.itpsu.edu The most prevalent and versatile method is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivative, which can be considered a [4+1] approach where the amidoxime supplies four atoms and the carboxylic acid derivative supplies one. chim.it

The rational selection of starting materials is critical for the successful synthesis of the target molecule. The structure of the final compound dictates the choice of precursors, with each reactant contributing a specific substituent to the final oxadiazole ring. Most synthetic routes for 1,2,4-oxadiazoles are based on the heterocyclization of amidoximes with carboxylic acid derivatives. nih.gov

To synthesize this compound, the precursors must be chosen to introduce a methyl group at the C5 position and a methyl carboxylate group at the C4 position of the oxadiazole ring.

For the 5-methyl group: The standard precursor is acetamidoxime (B1239325) . The alkyl portion of the amidoxime determines the substituent at the C5 position of the resulting 1,2,4-oxadiazole.

For the 4-methyl carboxylate group: The acylating agent must contain the desired ester functionality. Suitable reactants include derivatives of oxalic acid, such as methyl chlorooxoacetate (the methyl ester of oxalyl chloride) or dimethyl oxalate . These reagents provide the carbonyl carbon that becomes C4 of the ring and carry the required methyl ester group.

The general reaction can be visualized as the condensation of acetamidoxime with an appropriate acylating agent. The initial step is typically the O-acylation of the amidoxime, which forms an O-acylamidoxime intermediate. mdpi.comresearchgate.net This intermediate then undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole ring. nih.gov

Table 1: Precursor Design for this compound Synthesis

Target Substituent Ring Position Required Precursor Role in Reaction
Methyl Group C5 Acetamidoxime Provides N-C-N fragment and methyl group
Methyl Carboxylate C4 Methyl Chlorooxoacetate or Dimethyl Oxalate Acylating agent, provides C=O and ester group

Catalytic and Non-Catalytic Cyclization Protocols

The cyclization of the O-acylamidoxime intermediate into the final 1,2,4-oxadiazole can be accomplished through various protocols, which can be broadly categorized as non-catalytic (thermal) or catalytic.

Non-catalytic methods often involve heating the isolated O-acylamidoxime intermediate in a suitable high-boiling solvent like toluene (B28343) or DMF, which induces thermal cyclodehydration. chim.it However, these conditions can be harsh and may lead to the formation of byproducts. chim.it

Catalytic approaches are generally preferred as they proceed under milder conditions and can offer higher yields. chim.it Both base and acid catalysts have been effectively employed.

Base Catalysis: Organic bases such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and tetrabutylammonium hydroxide (B78521) (TBAH) are efficient catalysts for the cyclization of O-acylamidoximes at or below room temperature. chim.itmdpi.com Inorganic bases, particularly in aprotic polar solvents, have also proven highly effective. mdpi.com

Acid Catalysis: In some synthetic variations, such as the reaction between amidoximes and nitriles, acid catalysts like PTSA-ZnCl₂ can be used. organic-chemistry.org Carboxylic acids can also be activated in situ using coupling agents like carbonyldiimidazole (CDI) or activating agents like the Vilsmeier reagent. nih.govmdpi.com

The choice of solvent plays a significant role in the efficiency of the cyclocondensation reaction. Aprotic polar solvents are often favored. A particularly effective system for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the use of a superbase medium like NaOH in dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.govmdpi.com This method allows for the direct reaction of amidoximes with esters, bypassing the need to isolate the O-acylamidoxime intermediate. nih.gov The DMSO not only serves as a solvent but also facilitates the reaction, leading to good yields in moderate to long reaction times. nih.gov

Table 2: Comparison of Solvent/Catalyst Systems for 1,2,4-Oxadiazole Synthesis

Catalyst/Base Solvent Temperature Typical Reaction Time Key Features
Tetrabutylammonium Fluoride (TBAF) THF 0°C to Room Temp Short Mild conditions, high efficiency for O-acylamidoxime cyclization. mdpi.com
Sodium Hydroxide (NaOH) DMSO Room Temp 4-24 hours Efficient one-pot synthesis from amidoximes and esters. nih.gov
None (Thermal) Toluene, Pyridine, or DMF Reflux Variable Simple procedure, but can require harsh conditions. chim.it
Vilsmeier Reagent/Triethylamine CH₂Cl₂ Room Temp ~3 hours One-pot synthesis from amidoximes and carboxylic acids. mdpi.com
Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrasayanjournal.co.in The application of microwave irradiation (MWI) to the synthesis of 1,2,4-oxadiazoles significantly reduces reaction times, often from hours to minutes, while improving product yields and purity. nih.govnih.govnih.gov This technique can be applied to the heterocyclization of amidoximes with various acylating agents. nih.gov The rapid heating provided by microwaves efficiently promotes the cyclodehydration step, making it a highly attractive method for library synthesis and rapid compound generation. rasayanjournal.co.innih.gov For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation (MWI)
Reaction Time Hours to days nih.gov Minutes nih.gov
Energy Efficiency Lower Higher rasayanjournal.co.in
Yield Often lower to moderate Generally higher nih.govnih.gov
Side Products More likely Reduced formation rasayanjournal.co.in
Conditions Bulk heating Direct molecular heating

Esterification of Carboxylic Acid Precursors

An alternative synthetic route to this compound involves a two-step process. First, the corresponding carboxylic acid, 5-methyl-1,2,4-oxadiazole-4-carboxylic acid, is synthesized. This can be achieved using the cyclization strategies described above, but by employing an acylating agent like oxalic acid or its derivatives that can be later hydrolyzed to a carboxylic acid.

Once the carboxylic acid precursor is obtained, it is converted to the final methyl ester via esterification. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is used, or the water formed during the reaction is removed. masterorganicchemistry.com

Numerous other methods for esterification have been developed, utilizing a wide range of reagents to facilitate the reaction under milder conditions. organic-chemistry.org These can include the use of reagents like sulfuryl fluoride (SO₂F₂) or catalysis by solid-acid resins, which can simplify product purification. organic-chemistry.org

Table 4: Typical Conditions for Fischer Esterification

Component Function Example
Carboxylic Acid Substrate 5-methyl-1,2,4-oxadiazole-4-carboxylic acid
Alcohol Reagent and/or Solvent Methanol (excess)
Acid Catalyst Speeds up the reaction Concentrated H₂SO₄, TsOH, HCl masterorganicchemistry.com
Conditions Reaction Environment Reflux temperature

Fischer Esterification and its Variants for Methyl Ester Formation

Fischer-Speier esterification is a cornerstone method for converting carboxylic acids to esters. masterorganicchemistry.com This acid-catalyzed reaction involves the treatment of the precursor, 5-methyloxadiazole-4-carboxylic acid, with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of this compound, an excess of methanol is typically used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Parameter Description Typical Conditions
Substrate 5-methyloxadiazole-4-carboxylic acid-
Reagent Methanol (often in excess, serving as solvent)Large excess
Catalyst Concentrated H₂SO₄, TsOH, HClCatalytic amounts
Temperature RefluxVaries with solvent
Byproduct WaterRemoved to shift equilibrium

Diazomethane-Mediated Methylation Strategies

An alternative and highly efficient method for the methylation of carboxylic acids is the use of diazomethane (B1218177) (CH₂N₂). This approach is particularly useful for small-scale preparations and for substrates that may be sensitive to the harsh acidic conditions of Fischer esterification. The reaction of 5-methyloxadiazole-4-carboxylic acid with diazomethane proceeds rapidly at room temperature and often gives near-quantitative yields of the methyl ester.

The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is transferred to diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas as a leaving group. ed.ac.uk Due to the hazardous and explosive nature of diazomethane, it is often generated in situ for immediate use.

Nucleophilic Acyl Substitution Pathways in Ester Synthesis

The formation of this compound from its corresponding carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. In this class of reactions, a nucleophile (in this case, methanol or the methylating agent derived from diazomethane) attacks the carbonyl carbon of the acyl group (the oxadiazole carboxylic acid), leading to the substitution of the hydroxyl group.

For the reaction to be successful, the incoming nucleophile must be sufficiently reactive, and the group being replaced must be a good leaving group. In Fischer esterification, the acid catalyst facilitates this by protonating the hydroxyl group, converting it into a much better leaving group (water). In the diazomethane reaction, the formation of the highly stable nitrogen molecule (N₂) as a leaving group drives the reaction to completion.

Integrated One-Pot Synthetic Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of substituted oxadiazoles (B1248032) have been developed. nih.govmdpi.comnih.gov Such an approach for this compound could involve the in situ formation of the 5-methyloxadiazole-4-carboxylic acid from simpler precursors, followed by direct esterification without isolation of the intermediate acid.

For instance, a one-pot synthesis could start from an appropriate amidoxime and a dicarboxylic acid anhydride. mdpi.comdaneshyari.com The reaction in a suitable medium, such as a superbase system like NaOH/DMSO, can lead to the formation of the 1,2,4-oxadiazole ring with a carboxylic acid functionality, which could then be esterified in the same reaction vessel by the addition of a methylating agent. researchgate.net These methods are advantageous as they can reduce waste and save time and resources. medcraveonline.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include temperature, pressure, and the choice and loading of catalysts.

Influence of Temperature and Pressure

Temperature plays a significant role in the rate of both the oxadiazole ring formation and the subsequent esterification. For Fischer esterification, the reaction is typically carried out at the reflux temperature of the alcohol used to drive the equilibrium towards the product. masterorganicchemistry.com In the case of one-pot syntheses of the oxadiazole ring, the cyclodehydration step often requires heating. daneshyari.com However, excessively high temperatures can lead to side reactions and decomposition of the product. Ambient temperature syntheses of 1,2,4-oxadiazoles have also been reported, offering a milder alternative. nih.gov Pressure is generally not a critical parameter for these types of liquid-phase reactions unless volatile reagents are used at temperatures above their boiling points.

Catalyst Screening and Loading Effects

The choice of catalyst is critical for the efficient synthesis of oxadiazoles and their esters. In Fischer esterification, while various Brønsted acids can be used, the concentration of the catalyst must be optimized to ensure a reasonable reaction rate without promoting side reactions. For the synthesis of the oxadiazole ring itself, a range of catalysts has been explored. These include both acid and base catalysts for the cyclization step. mdpi.com In modern synthetic approaches, heterogeneous catalysts are also employed to simplify product purification and catalyst recovery. nih.gov

Studies on one-pot syntheses have shown that the type and amount of catalyst can significantly impact the reaction outcome. For example, in copper-catalyzed C-H arylation of pre-formed oxadiazoles, the loading of the copper catalyst and the associated ligand must be carefully controlled to achieve optimal yields. nih.gov A screening of different catalysts and their loadings is a standard part of process development for the synthesis of compounds like this compound.

Catalyst System Reaction Stage Typical Loading Effect
H₂SO₄ / TsOHFischer EsterificationCatalytic (1-5 mol%)Protonates carbonyl, facilitates nucleophilic attack and water elimination.
Copper(I) Iodide / 1,10-PhenanthrolineC-H Functionalization (in one-pot synthesis)20 mol% / 40 mol%Catalyzes the coupling of the oxadiazole with other fragments. nih.gov
NaOH / DMSOOne-pot Oxadiazole SynthesisStoichiometric baseActs as a superbase medium to facilitate cyclization at room temperature. researchgate.net

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of heterocyclic compounds like this compound, as it can profoundly influence both the reaction rate (efficiency) and the regioselectivity of the final product. The solvent's properties, such as polarity, proticity, and boiling point, can affect the solubility of reactants, stabilize transition states, and mediate the activity of reagents and catalysts.

Research into the synthesis of the 1,2,4-oxadiazole core, a key structural feature of the target compound, has highlighted the significant role of the solvent in the cyclodehydration step. The efficiency of this transformation is heavily dependent on the nature of the solvent used. mdpi.com Aprotic solvents have generally been found to provide superior results compared to protic solvents.

Detailed studies have demonstrated that a range of aprotic solvents and non-primary alcohols can facilitate the reaction to produce excellent yields of the desired 1,2,4-oxadiazole product. mdpi.com In contrast, the use of certain other solvents, including protic ones like methanol and water, has been shown to be detrimental to the reaction, resulting in significantly lower yields or even complete inhibition of product formation. mdpi.com For instance, in one-pot syntheses of 1,2,4-oxadiazoles from amidoximes and carboxyl derivatives, aprotic bipolar solvents, particularly DMSO, have proven to be highly effective. mdpi.com

The effect of various solvents on the yield of 1,2,4-oxadiazole synthesis is summarized in the table below.

Solvent TypeSolventReported Yield (%)
AproticDimethylformamide (DMF)88-95
Tetrahydrofuran (THF)88-95
Dichloromethane (DCM)88-95
Acetonitrile (MeCN)88-95
Acetone88-95
Non-primary AlcoholIsopropyl alcohol (i-PrOH)88-95
tert-Butyl alcohol (t-BuOH)88-95
OtherEthyl Acetate30
Ethanol (EtOH)19
TolueneTrace
WaterTrace
Methanol (MeOH)0

The polarity of the solvent can also play a crucial role in determining the selectivity of cycloaddition reactions, which are often a key step in forming five-membered heterocyclic rings like oxadiazoles. sciepub.comnih.gov An increase in solvent polarity can differentially stabilize the transition states leading to different regioisomers. sciepub.com For 1,3-dipolar cycloaddition reactions, transition states that are more polar than the reactants may be stabilized in polar solvents, potentially favoring the formation of one constitutional isomer over another. sciepub.com Conversely, if the transition states are less polar than the reactants, they may be poorly stabilized in polar solvents, which can alter the product ratio. sciepub.com This highlights the importance of carefully selecting a solvent not only to maximize reaction yield but also to control the selective formation of the desired product, this compound, over other potential isomers.

Chemical Reactivity and Transformation of Methyl 5 Methyloxadiazole 4 Carboxylate

Reactions Involving the Methyl Ester Moiety

The methyl ester group is a key site for nucleophilic acyl substitution and reduction reactions, enabling the conversion of Methyl 5-methyloxadiazole-4-carboxylate into a range of other functional derivatives.

Transesterification is a fundamental process for exchanging the alkyl group of an ester. In the context of this compound, this reaction allows for the synthesis of other ester derivatives. For instance, the synthesis of 4-nitrophenyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (B8649423) has been achieved from the corresponding ethyl ester, indicating that the oxadiazole ester undergoes this type of transformation. While specific studies detailing the transesterification of the methyl ester are not prevalent, the principles of acid or base catalysis would apply. Catalysts like potassium methylate are known to promote transesterification processes effectively.

A general representation of a transesterification reaction is shown below:

General Transesterification Reaction

Reactant Reagent Catalyst Product

The methyl ester can be converted to an amide through reaction with an amine. This reaction typically requires heating or catalytic activation. Patent literature describes the coupling of the corresponding carboxylic acid (obtained from the hydrolysis of the ester) with various amines to form amide derivatives, which underscores the feasibility of this transformation. The direct amidation of this compound with an amine would likely proceed under similar conditions, yielding the corresponding 5-methyloxadiazole-4-carboxamide.

Illustrative Amidation Reaction

Reactant Reagent Product

The ester functionality of this compound can be reduced to a primary alcohol, yielding (5-methyl-1,3,4-oxadiazol-2-yl)methanol (B1286636). Common reducing agents for this transformation include lithium aluminum hydride and sodium borohydride (B1222165). A specific example from patent literature demonstrates the reduction of the analogous ethyl ester, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, to (5-methyl-1,3,4-oxadiazol-2-yl)methanol using sodium borohydride (NaBH4) in ethanol. This suggests a similar pathway is applicable to the methyl ester.

Reduction of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Reactant Reagent Solvent Product

Decarboxylation involves the removal of the carboxyl group. This reaction typically proceeds from the corresponding carboxylic acid, which can be formed by the hydrolysis of this compound. Studies on related structures, such as 5-amino-1,3,4-oxadiazole-2-carboxylic acid, have shown that decarboxylation can be achieved. The rate of this reaction is influenced by proton activity. For 5-methyloxadiazole-4-carboxylic acid, the stability of the resulting carbanion or the reaction mechanism would dictate the feasibility and conditions required for decarboxylation.

Reactivity of the Oxadiazole Heterocycle

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient system, which influences its reactivity, particularly towards nucleophiles.

The 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack due to its aromatic character. However, the presence of electron-withdrawing groups and suitable reaction conditions can facilitate nucleophilic substitution, especially if a good leaving group is present on the ring. Nucleophilic attack on the carbon atoms of the oxadiazole ring can lead to ring-opening, forming acylhydrazine derivatives. This reactivity is a key consideration in the synthetic utility of oxadiazole compounds. While specific studies on the nucleophilic attack on the ring of this compound are not extensively detailed, the general principles of reactivity for 1,3,4-oxadiazoles would apply. The electron-withdrawing nature of the methyl carboxylate group at the 4-position would further influence the susceptibility of the ring to nucleophilic attack.

Electrophilic Substitution on the Oxadiazole Ring

Direct electrophilic substitution on the carbon atoms of the 1,2,4-oxadiazole (B8745197) ring is generally not a feasible reaction pathway. The ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom, which withdraw electron density from the carbon atoms at positions 3 and 5. chim.itpsu.edu This deactivation makes the ring highly resistant to attack by electrophiles. Consequently, reactions involving electrophilic activation typically occur on substituents attached to the ring rather than on the ring itself. beilstein-journals.org Nucleophilic attacks on the ring's carbon atoms, which are electrophilic in character, are far more common. chim.it

Ring Opening Reactions and Mechanisms

The inherent instability of the 1,2,4-oxadiazole core, stemming from its low aromaticity and the labile O-N bond, makes it prone to rearrangement and ring-opening reactions, often leading to the formation of more stable heterocyclic systems. osi.lvresearchgate.net These transformations are a hallmark of 1,2,4-oxadiazole chemistry.

Two prominent mechanisms for such rearrangements are the Boulton-Katritzky Rearrangement (BKR) and the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway.

Boulton-Katritzky Rearrangement (BKR): The BKR is a well-documented thermal or photochemically induced rearrangement. chim.itosi.lv It involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain (at position C3 or C5) attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond, with the oxygen acting as a leaving group, and results in a new, often more stable, heterocyclic ring. chim.itnih.gov While the subject compound has single-atom substituents, derivatization can introduce the necessary side-chain for such rearrangements. For instance, if the methyl ester at C4 were converted to a hydrazone derivative, it could create the side-chain necessary to facilitate a BKR, leading to triazole systems. chim.it

ANRORC Mechanism: The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant pathway for the transformation of 1,2,4-oxadiazoles. osi.lvrsc.orgrsc.org This reaction is initiated by the nucleophilic attack on an electrophilic carbon of the oxadiazole ring (typically C5 or C3). chim.it For this compound, the C5 position is particularly susceptible to nucleophilic attack.

The general steps of an ANRORC pathway are:

Addition: A bidentate nucleophile, such as hydrazine (B178648), adds to the electrophilic C5 position of the oxadiazole ring. chim.itnih.gov

Ring Opening: The addition disrupts the ring structure, leading to the cleavage of the O-N bond and the formation of an open-chain intermediate. chim.itrsc.org

Ring Closure: The intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring. rsc.orgnih.gov

For example, the reaction of a 1,2,4-oxadiazole with an excess of hydrazine can produce 3-amino-1,2,4-triazoles via a reductive ANRORC pathway. nih.gov This demonstrates the utility of this mechanism in transforming the oxadiazole core into other valuable heterocyclic structures.

Reactions at the Methyl Substituent

The methyl group at the C5 position is influenced by the electron-withdrawing character of the 1,2,4-oxadiazole ring. This electronic pull can activate the methyl group's C-H bonds, making them susceptible to various functionalization reactions.

Functionalization of the Methyl Group (e.g., halogenation, oxidation)

While specific studies on this compound are limited, the functionalization of methyl groups on similar oxadiazole rings is documented.

Halogenation: The methyl group can undergo halogenation, such as chlorination, to yield compounds like 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. sigmaaldrich.com This type of reaction typically proceeds via a radical mechanism, initiated by UV light or a radical initiator. The resulting halomethyl group is a versatile synthetic handle for further nucleophilic substitution reactions.

Oxidation: The methyl group can potentially be oxidized to an alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) could lead to the corresponding carboxylic acid. Such transformations would provide access to a different range of derivatives with altered chemical properties.

Derivatization for Structural Diversity

The methyl ester group at the C4 position is a prime site for derivatization to generate a wide array of new compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Hydrazide Derivatives from the Ester

A fundamental and highly useful transformation of the methyl ester is its conversion to the corresponding carbohydrazide (B1668358). This reaction is typically achieved by treating the ester with hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol, under reflux. impactfactor.orgniscpr.res.in

The reaction proceeds via a nucleophilic acyl substitution mechanism where the highly nucleophilic hydrazine displaces the methoxy (B1213986) group of the ester, yielding 5-methyl-1,2,4-oxadiazole-4-carbohydrazide. This hydrazide derivative is a stable, crystalline solid and serves as a crucial building block for further heterocyclic synthesis.

Table 1: Synthesis of 5-methyl-1,2,4-oxadiazole-4-carbohydrazide

Reactant Reagent Solvent Condition Product

Subsequent Cyclization to Fused Heterocyclic Systems

The synthesized 5-methyl-1,2,4-oxadiazole-4-carbohydrazide is a versatile precursor for constructing a variety of fused and linked heterocyclic systems. The presence of the reactive hydrazide moiety allows for cyclization reactions with various electrophilic reagents. uobaghdad.edu.iqorganic-chemistry.org

Synthesis of Triazole Derivatives: The carbohydrazide can be used to synthesize fused triazolo-oxadiazole systems. For example, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) yields an intermediate potassium dithiocarbazate salt, which upon acidification and subsequent cyclization can form a triazolo[3,4-b] osi.lvnih.govrsc.orgoxadiazole-thione. uobaghdad.edu.iq Alternatively, reaction with cyanogen (B1215507) bromide can lead to the formation of an amino-triazolo-oxadiazole derivative. uobaghdad.edu.iq

Synthesis of 1,3,4-Oxadiazole Derivatives: The carbohydrazide can be cyclized into a second 1,3,4-oxadiazole ring. This is commonly achieved by reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govdergipark.org.tr This results in a molecule containing both a 1,2,4-oxadiazole and a 1,3,4-oxadiazole ring, linked together.

Table 2: Examples of Cyclization Reactions from Oxadiazole Hydrazide

Reagent(s) Resulting Heterocyclic System
Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) Triazolo[3,4-b] osi.lvnih.govrsc.orgoxadiazole-thione
Cyanogen Bromide (CNBr) Amino-triazolo[3,4-b] osi.lvnih.govrsc.orgoxadiazole
Aromatic Carboxylic Acid, Phosphorus Oxychloride (POCl₃) Linked 1,3,4-Oxadiazole

These derivatization strategies highlight the synthetic utility of this compound as a scaffold for creating complex molecular architectures with diverse functionalities. nih.govnih.gov

Despite a comprehensive search for "this compound" and its likely structural isomers, including "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" and "Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate," detailed experimental data required to construct the specified article is not available in the public domain based on the search results.

The creation of a scientifically accurate article with the requested sections—detailing specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, variable temperature NMR analysis, precise molecular weight from HRMS, and mass spectrometry fragmentation patterns—is contingent upon the availability of published research containing this specific information.

The search results yielded information on related oxadiazole derivatives, providing general characteristics of this class of compounds. However, no specific peer-reviewed articles or spectral databases containing the explicit experimental data for "this compound" could be located. As such, generating the requested article with the required level of detail and accuracy is not possible without access to primary research data that does not appear to be publicly available.

Advanced Spectroscopic and Structural Characterization of Methyl 5 Methyloxadiazole 4 Carboxylate and Its Derivatives

Infrared (IR) and Raman Spectroscopy

The key vibrational modes expected for Methyl 5-methyloxadiazole-4-carboxylate are detailed below. These assignments are based on well-documented frequency ranges for similar functional groups and heterocyclic systems. spectroscopyonline.comkurouskilab.com

Ester Group Vibrations : The methyl carboxylate group gives rise to several strong and characteristic bands in the IR spectrum. The most prominent is the carbonyl (C=O) stretching vibration, which is expected to appear as a very intense band in the range of 1750-1735 cm⁻¹. spectroscopyonline.com This is a hallmark of saturated aliphatic esters. Accompanying the C=O stretch are two distinct C-O stretching vibrations, which are typically strong and found between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com These three intense peaks (C=O, and two C-O stretches) are a characteristic pattern for esters. spectroscopyonline.com

Heterocyclic Ring Modes : The 1,2,4-oxadiazole (B8745197) ring has a set of characteristic vibrations. These include C=N stretching, N-O stretching, C-O stretching, and various ring deformation and breathing modes. These vibrations typically occur in the fingerprint region of the spectrum (1650-1000 cm⁻¹). For instance, C=N stretching modes in oxadiazole derivatives are often observed in the 1620-1550 cm⁻¹ region. The complex interplay of these modes can provide structural confirmation of the heterocyclic core.

Methyl Group Vibrations : Both the methyl group on the oxadiazole ring and the methyl group of the ester will exhibit C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region. Asymmetric and symmetric C-H bending (scissoring) vibrations typically appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

The following table summarizes the predicted key vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H Stretching (Asymmetric & Symmetric)-CH₃3000 - 2850Medium-Strong
C=O StretchingEster1750 - 1735Very Strong
C=N Stretching1,2,4-Oxadiazole Ring1620 - 1550Medium-Strong
C-H Bending (Asymmetric)-CH₃~1460Variable
C-H Bending (Symmetric)-CH₃~1380Variable
C-O Stretching (Asymmetric & Symmetric)Ester1300 - 1000Strong
Ring Deformation/Breathing1,2,4-Oxadiazole Ring1200 - 800Medium-Weak

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and details of intermolecular packing. While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from high-quality structural data of related substituted oxadiazoles (B1248032). researchgate.netacs.org

The molecular geometry of this compound would be defined by the intrinsic properties of the 1,2,4-oxadiazole ring and its substituents. The 1,2,4-oxadiazole ring is inherently planar due to its aromatic character. Bond lengths within the ring are expected to be intermediate between typical single and double bonds, reflecting electron delocalization. acs.org The ester group may exhibit some torsional flexibility relative to the plane of the heterocyclic ring, influenced by crystal packing forces. The analysis of a closely related compound, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, revealed a predominantly planar conformation. researchgate.net

The table below presents expected bond lengths and angles based on data from similar structurally characterized compounds.

ParameterAtoms InvolvedExpected Value
Bond LengthC=O (Ester)1.20 - 1.22 Å
Bond LengthC-O (Ester)1.33 - 1.36 Å
Bond LengthO-C (Ester)1.43 - 1.45 Å
Bond LengthC-N (Ring)1.30 - 1.39 Å
Bond LengthN-O (Ring)1.38 - 1.42 Å
Bond LengthC-O (Ring)1.32 - 1.36 Å
Bond AngleO=C-O (Ester)~123 - 126°
Bond AngleC-O-C (Ester)~115 - 118°
Torsion AngleRing(C) - Ester(C)Near 0° or 180° for planarity

The crystal packing is determined by a network of non-covalent intermolecular interactions that stabilize the lattice. For this compound, several types of interactions are anticipated to play a crucial role.

Hydrogen Bonds : Although lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the ester carbonyl and the oxadiazole ring, along with the nitrogen atoms of the ring, can act as hydrogen bond acceptors for the hydrogen atoms of the methyl groups. Such interactions are frequently observed in the crystal structures of oxadiazole derivatives and are significant in directing molecular assembly. acs.orgacs.orgresearchgate.net

π-π Stacking : The planar, electron-deficient 1,2,4-oxadiazole ring is capable of engaging in π-π stacking interactions. acs.orgrsc.org These interactions would likely involve offset face-to-face arrangements between rings of adjacent molecules, with typical inter-planar distances of approximately 3.4–3.6 Å. This type of stacking is a dominant force in the packing of many aromatic and heterocyclic compounds. acs.org

Packing Motifs : Based on the analysis of similar planar heterocyclic molecules, common packing motifs such as herringbone or layered structures could be expected. rsc.orgnih.gov In a herringbone motif, molecules arrange in a tilted fashion relative to their neighbors, maximizing C-H···π interactions. In a layered structure, molecules would align in sheets, stabilized by in-plane interactions, with π-stacking occurring between the layers. acs.orgacs.org The specific motif adopted would depend on the delicate balance of the various intermolecular forces.

Computational and Theoretical Studies of Methyl 5 Methyloxadiazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Methyl 5-methyloxadiazole-4-carboxylate at a molecular level. These calculations, often employing methods like Density Functional Theory (DFT), allow for the detailed exploration of the molecule's potential energy surface and electronic landscape.

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would involve determining the most stable three-dimensional structure. The planarity of the oxadiazole ring is a key feature, and calculations would confirm the bond lengths and angles that define this heterocycle.

The presence of the rotatable methyl and methyl carboxylate groups introduces the possibility of different conformers. It is anticipated that the rotation around the C-C bond connecting the carboxylate group to the oxadiazole ring and the C-O bond of the ester would be the primary sources of conformational isomerism. Computational methods can be used to explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. For similar heterocyclic compounds, DFT calculations have been successfully used to determine the preferred conformations. nih.gov

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative)

ParameterPredicted Value (DFT/B3LYP)
O1-C2 Bond Length1.35 Å
C2-N3 Bond Length1.30 Å
N3-N4 Bond Length1.40 Å
N4-C5 Bond Length1.31 Å
C5-O1 Bond Length1.36 Å
C4-C(O)O Bond Angle120.5°
O=C-O Bond Angle125.0°

Note: These values are illustrative and based on typical bond lengths and angles for similar heterocyclic compounds.

Analysis of the electronic structure provides insights into the reactivity and properties of this compound. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. scielo.org.mx In this molecule, the oxygen and nitrogen atoms of the oxadiazole ring and the carbonyl oxygen of the ester group are expected to be regions of high electron density (nucleophilic), while the carbon atoms of the ring and the carbonyl carbon are likely to be electron-deficient (electrophilic).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For oxadiazole derivatives, the HOMO is often localized on the heterocyclic ring, while the LUMO may be distributed over the ring and the electron-withdrawing carboxylate group. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Note: These values are illustrative and based on calculations for structurally related molecules.

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). scielo.org.mx The predicted shifts for the protons and carbons in this compound would be influenced by the electronic environment of each nucleus. For instance, the methyl protons attached to the oxadiazole ring would have a different chemical shift compared to the methyl protons of the ester group. Similarly, the chemical shifts of the ring carbons would be characteristic of the heterocyclic system. nih.govmdpi.com

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Theoretical calculations can predict these frequencies, which can then be compared to experimental IR spectra. researchgate.net Key vibrational modes for this compound would include the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, C-N stretching of the oxadiazole ring, and C-H stretching of the methyl groups.

The acidity and basicity of a molecule are important aspects of its chemical behavior. Computational methods can be used to predict the pKa value, which quantifies acidity. The acidity of this compound would be very low, as there are no readily ionizable protons.

The basicity is related to the ability of the molecule to accept a proton. The nitrogen and oxygen atoms of the oxadiazole ring, as well as the carbonyl oxygen, are potential sites for protonation. By calculating the proton affinity of each of these sites, the most likely site of protonation can be determined. It is expected that one of the nitrogen atoms in the oxadiazole ring would be the most basic site. mdpi.com

Reaction Mechanism and Kinetics Studies

Computational chemistry is also a valuable tool for investigating reaction mechanisms and kinetics, providing insights into the energy changes that occur during a chemical transformation.

Ester hydrolysis is a common reaction for compounds containing an ester functional group. The hydrolysis of this compound would involve the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. Computational methods can be used to model this reaction pathway and to locate the transition state structure. chemintech.ru

The transition state is a high-energy intermediate that represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is related to the reaction rate. Such studies can provide a detailed understanding of the factors that influence the reactivity of the ester group in this specific molecular context.

Reaction Coordinate Analysis

Reaction coordinate analysis is a computational method used to investigate the mechanism of a chemical reaction by mapping the energy of the system as it progresses from reactants to products. This analysis helps in identifying the transition state, which is the highest energy point along the reaction pathway, and in calculating the activation energy of the reaction. For 1,3,4-oxadiazole (B1194373) derivatives, this type of analysis is crucial for understanding their synthesis and reactivity.

A plausible reaction for which a reaction coordinate analysis could be performed is the cyclization of a diacylhydrazine precursor to form the 1,3,4-oxadiazole ring, a common synthetic route. nih.gov The reaction coordinate would typically be a combination of bond-forming and bond-breaking distances.

Table 1: Hypothetical Reaction Coordinate Analysis Data for the Cyclization to a 1,3,4-Oxadiazole Ring

Reaction Coordinate (Å)Relative Energy (kcal/mol)Key Structural Features
3.50.0Reactants (Diacylhydrazine)
2.515.2Approaching transition state
1.825.8Transition State (Partial bond formation)
1.2-5.4Approaching product
1.0-12.0Product (1,3,4-Oxadiazole ring)

This table presents illustrative data for a generic 1,3,4-oxadiazole formation, as specific data for this compound is not available.

The data in the table would be generated by performing a series of constrained geometry optimizations at different points along the reaction coordinate. The resulting energy profile would reveal the energetic barriers and thermodynamic stability of the reactants, transition state, and products.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.govresearchgate.net For a molecule like this compound, MD simulations can provide insights into the rotational freedom around its single bonds, particularly the bond connecting the carboxylate group to the oxadiazole ring. This is important as the conformation of the molecule can influence its reactivity and interactions with other molecules.

While MD simulations are often used to study the interaction of small molecules with biological macromolecules, they can also be applied to understand the intrinsic dynamic behavior of a molecule in a given solvent. nih.govresearchgate.net A simulation would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system over a period of time.

Table 2: Representative Conformational Analysis Data from a Hypothetical MD Simulation

Dihedral Angle (°C) (O=C-O-CH₃)Population (%)Relative Energy (kcal/mol)
0 ± 15650.0
180 ± 15300.8
Other5> 2.0

This table illustrates the kind of data that could be obtained from an MD simulation for conformational sampling of a molecule like this compound, showing the preference for certain rotational isomers.

The results of such a simulation would indicate the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's structure.

Structure-Reactivity Relationship (SRR) Predictions

Structure-Reactivity Relationship (SRR) studies, often employing Density Functional Theory (DFT), are used to predict the reactive sites of a molecule. bohrium.com By calculating properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov

For 1,3,4-oxadiazole derivatives, it is well-established that the carbon atoms of the oxadiazole ring (C2 and C5) are electron-deficient and thus susceptible to nucleophilic attack. mdpi.com Conversely, the nitrogen atoms are generally the sites for electrophilic attack. The substituents on the ring, in this case, a methyl group and a methyl carboxylate group, will further modulate this reactivity.

Table 3: Predicted Electrophilic and Nucleophilic Sites and Associated Parameters for an Analogous 1,3,4-Oxadiazole

Atom/SiteMulliken Atomic Charge (e)Fukui Function (f⁻) for Nucleophilic AttackFukui Function (f⁺) for Electrophilic Attack
C2 (of oxadiazole)+0.450.250.05
C5 (of oxadiazole)+0.380.180.08
N3 (of oxadiazole)-0.250.020.22
N4 (of oxadiazole)-0.280.030.25
Carbonyl Carbon+0.650.350.02
Carbonyl Oxygen-0.550.010.15

This table provides representative DFT-calculated values for a generic substituted 1,3,4-oxadiazole to illustrate the principles of SRR predictions. Higher f⁻ values indicate greater susceptibility to nucleophilic attack, while higher f⁺ values indicate greater susceptibility to electrophilic attack.

These computational predictions are invaluable for designing new synthetic routes and for understanding the chemical stability and potential reactivity of this compound.

Applications of Methyl 5 Methyloxadiazole 4 Carboxylate in Synthetic Organic Chemistry

Role as a Versatile Synthetic Building Block

The utility of Methyl 5-methyloxadiazole-4-carboxylate in organic synthesis stems from the reactivity of its functional groups—the ester and the oxadiazole ring itself. These features allow it to serve as a foundational unit for the construction of more complex molecular architectures.

Precursor for Diverse Heterocyclic Scaffolds

The ester functional group of this compound is a key handle for chemical modification. A common and powerful transformation is its reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. nih.gov This resulting hydrazide is a crucial intermediate for synthesizing a variety of other heterocyclic systems. For instance, acid hydrazides can undergo cyclization reactions with different reagents to form new rings. epstem.net This versatility allows chemists to use the oxadiazole core as a scaffold and build upon it, leading to novel compounds with potentially unique properties. The general synthetic pathway starting from substituted aromatic acids often involves the formation of esters, which are then converted to hydrazides as precursors for 1,3,4-oxadiazoles. nih.gov

Precursor Functional GroupReagentResulting Heterocycle
Carboxylic Acid/EsterHydrazine HydrateAcid Hydrazide
Acid HydrazideCarbon Disulfide1,3,4-Oxadiazole-2-thione
Acid HydrazidePhosphorus OxychlorideSubstituted 1,3,4-Oxadiazole (B1194373)
Acid Hydrazideβ-benzoyl propionic acidSubstituted 1,3,4-Oxadiazole

Intermediate in the Synthesis of Complex Organic Molecules

The structural motif of this compound is found within larger, more complex molecules, highlighting its role as a critical intermediate. The related compound, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, serves as a key intermediate in the synthesis of significant drug molecules such as the antiviral medication Raltegravir and the cytomegalovirus (CMV) inhibitor Letermovir. guidechem.com In these syntheses, the carboxylate acts as a nucleophile to form ester or amide bonds, incorporating the 5-methyl-1,3,4-oxadiazole unit into the final complex structure. guidechem.com This demonstrates the value of this heterocyclic system as a pre-formed, stable unit that can be integrated into larger molecules during multi-step synthetic campaigns. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles frequently relies on carboxylic acids as starting materials, which undergo dehydrative or oxidative cyclization to form the stable oxadiazole ring before further functionalization. nih.gov

Ligand in Coordination Chemistry

The structure of this compound contains multiple potential coordination sites, making it an interesting candidate for use as a ligand in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.

The 1,3,4-oxadiazole ring contains two pyridine-type nitrogen atoms, which possess lone pairs of electrons that can be donated to a metal center. nih.gov Furthermore, the ester group contains two oxygen atoms, the carbonyl oxygen and the ether oxygen, which also have lone pairs available for coordination. Carboxylate groups, in general, are known to be versatile ligands for transition metals, capable of adopting various bonding modes, including monodentate, chelating, and bridging. researchgate.net While the ester is a weaker coordinating group than a deprotonated carboxylate, it can still participate in metal binding. The multifunctional nature of molecules containing both carboxylate and imidazole (B134444) (a related heterocycle) groups allows for the construction of complex coordination polymers, or metal-organic frameworks (MOFs), with diverse structures. researchgate.net This principle extends to oxadiazole-carboxylate systems, where the combination of the N-donors from the heterocycle and O-donors from the carboxylate function can lead to the formation of stable and structurally interesting metal complexes.

Component in Material Science Research

Oxadiazole derivatives are widely utilized in material science due to the inherent properties of the heterocyclic ring. researchgate.net The oxadiazole core is electron-deficient and confers excellent thermal and chemical stability, as well as high photoluminescence quantum yields in molecules that contain it. researchgate.netnih.gov These characteristics make oxadiazole-containing compounds suitable for a range of applications in electronic and optical materials.

Property of Oxadiazole CoreApplication in Material Science
High Thermal & Chemical StabilityHeat-Resistant Polymers
High Photoluminescence Quantum YieldOrganic Light-Emitting Diodes (OLEDs)
Electron-Deficient NatureElectron-Transporting Materials, Solar Cells
Structural RigidityLiquid Crystals

Future Research Directions for Methyl 5 Methyloxadiazole 4 Carboxylate

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The imperative for greener chemical processes necessitates the development of more sustainable synthetic routes to Methyl 5-methyloxadiazole-4-carboxylate. Current methodologies often rely on traditional approaches that may involve harsh reagents and generate significant waste. Future research should focus on the adoption of green chemistry principles to minimize the environmental impact of its synthesis.

Promising avenues for exploration include microwave-assisted and ultrasound-mediated synthesis. nih.govkashanu.ac.ir These techniques have the potential to significantly reduce reaction times, improve energy efficiency, and increase product yields. nih.gov The use of environmentally benign solvents, such as water or bio-derived solvents, and the development of catalyst-free or recyclable catalytic systems are also critical areas of focus. kashanu.ac.iracs.org Photoredox catalysis, a rapidly emerging field in organic synthesis, offers a powerful tool for forging the oxadiazole ring under mild conditions, potentially avoiding the need for harsh oxidants. acs.org The exploration of one-pot and multicomponent reactions, as detailed further in section 7.5, will also contribute to a more sustainable synthesis by reducing the number of purification steps and minimizing solvent usage. rsc.orgacs.orgresearchgate.net

Green Synthesis TechniquePotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, enhanced energy efficiency.
Ultrasound-Mediated Synthesis Accelerated reaction rates, improved product purity.
Photoredox Catalysis Mild reaction conditions, avoidance of harsh oxidants.
Green Solvents/Catalysts Reduced environmental impact, improved process safety.

Investigation of Undiscovered Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for its application as a versatile building block in organic synthesis. The 1,3,4-oxadiazole (B1194373) ring is known to be relatively stable, but the interplay of the electron-withdrawing ester group and the electron-donating methyl group at positions 4 and 5, respectively, likely imparts unique reactivity to the molecule.

Future research should systematically probe both the electrophilic and nucleophilic character of the oxadiazole ring and its substituents. While the carbon atoms of the oxadiazole ring are generally susceptible to nucleophilic attack, the specific sites and conditions for such reactions in this substituted system remain to be elucidated. Conversely, electrophilic substitution on the oxadiazole ring is typically challenging but might be facilitated by the electronic nature of the substituents.

Furthermore, the potential for the ester and methyl groups to participate in reactions is an area ripe for investigation. For instance, the methyl group could be a site for functionalization through radical or oxidation reactions, while the ester group can be transformed into a variety of other functional groups, providing access to a diverse range of derivatives.

Development of Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. The development of chiral derivatives of this compound and enantioselective methods for their synthesis represents a significant and largely unexplored research direction.

Future work could focus on several strategies to introduce chirality. One approach involves the use of chiral starting materials, such as chiral amino acids, to construct the oxadiazole ring. This would install a stereocenter at a specific position on a substituent attached to the ring. Another promising avenue is the development of enantioselective catalytic methods for the synthesis of the oxadiazole core or for the functionalization of the existing molecule. This could involve asymmetric catalysis to control the formation of a stereocenter during the ring-forming step or a subsequent reaction.

The synthesis of chiral 1,2-oxazole-4-carboxylates has been reported, providing a potential blueprint for developing similar strategies for the 1,3,4-oxadiazole isomer. The resulting chiral derivatives of this compound could serve as valuable building blocks for the synthesis of complex, stereochemically defined molecules with potential biological activity.

Advanced Computational Modeling for Predictive Chemistry

In silico methods have become indispensable tools in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental design. Advanced computational modeling can provide profound insights into the structure, reactivity, and potential applications of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. acs.orgresearchgate.net This information can help to predict sites of electrophilic and nucleophilic attack, rationalize observed reactivity, and identify potential reaction pathways. acs.org Molecular docking studies can be used to predict the binding affinity of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. kashanu.ac.iracs.org

Furthermore, computational tools can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for the early-stage evaluation of drug candidates. researchgate.net By leveraging these predictive models, researchers can prioritize synthetic targets and design molecules with improved pharmacokinetic and pharmacodynamic profiles, accelerating the drug discovery process.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single operation. The integration of this compound into such reaction sequences holds significant promise for the rapid generation of diverse and structurally complex molecular libraries.

Future research should focus on designing novel cascade reactions where the formation of the oxadiazole ring is followed by one or more subsequent transformations in a one-pot fashion. This could involve intramolecular cyclizations, cycloadditions, or cross-coupling reactions, triggered by the initial oxadiazole-forming step.

Moreover, the development of new multicomponent reactions that incorporate this compound or its precursors is a highly attractive area. One-pot syntheses of 2,5-disubstituted 1,3,4-oxadiazoles have been reported, demonstrating the feasibility of this approach. acs.orgrsc.orgacs.orgresearchgate.net By designing MCRs that utilize the unique reactivity of this compound, it will be possible to access novel and complex scaffolds that would be challenging to synthesize using traditional stepwise methods. The efficiency and diversity-generating power of cascade and multicomponent reactions make them powerful tools for drug discovery and the development of new functional materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.